

# Spectroscopic data for Ethyl 5-aminopyridine-3-carboxylate (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: Ethyl 5-aminopyridine-3-carboxylate

Cat. No.: B098298

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A comprehensive analysis of the spectroscopic data for **Ethyl 5-aminopyridine-3-carboxylate** is crucial for its identification, purity assessment, and structural elucidation. This technical guide provides a detailed overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. While a complete, published experimental dataset for this specific molecule is not readily available in the searched literature, this guide offers predicted data based on the analysis of similar compounds and fundamental spectroscopic principles.

## Predicted Spectroscopic Data

The expected spectroscopic data for **Ethyl 5-aminopyridine-3-carboxylate** is summarized in the tables below. These predictions are based on the known chemical shifts and absorption frequencies of analogous structures and functional groups.

### Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.4	Singlet	1H	H-2 (Pyridine ring)
~8.0	Singlet	1H	H-6 (Pyridine ring)
~7.4	Singlet	1H	H-4 (Pyridine ring)
~4.3	Quartet	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~4.0	Broad Singlet	2H	-NH <sub>2</sub>
~1.3	Triplet	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS (0 ppm).

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~166	C=O (Ester)
~148	C-5 (C-NH <sub>2</sub> )
~145	C-2
~135	C-6
~125	C-3
~120	C-4
~61	-OCH <sub>2</sub> CH <sub>3</sub>
~14	-OCH <sub>2</sub> CH <sub>3</sub>

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS (0 ppm).

**Table 3: Predicted IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Medium-Strong, Doublet	N-H stretch (primary amine)
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch
1720-1700	Strong	C=O stretch (ester)
1620-1580	Strong	C=C and C=N stretch (pyridine ring)
1600-1550	Medium	N-H bend (amine)
1300-1200	Strong	C-O stretch (ester)
1100-1000	Medium	C-N stretch

Sample preparation: KBr pellet or thin film.

## Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
166	[M] <sup>+</sup> (Molecular ion)
138	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
121	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
93	[M - COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization method: Electron Ionization (EI).

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Ethyl 5-aminopyridine-3-carboxylate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with the analyte.
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
- **Data Acquisition:** Transfer the solution to a clean NMR tube. Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for <sup>1</sup>H). For <sup>13</sup>C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

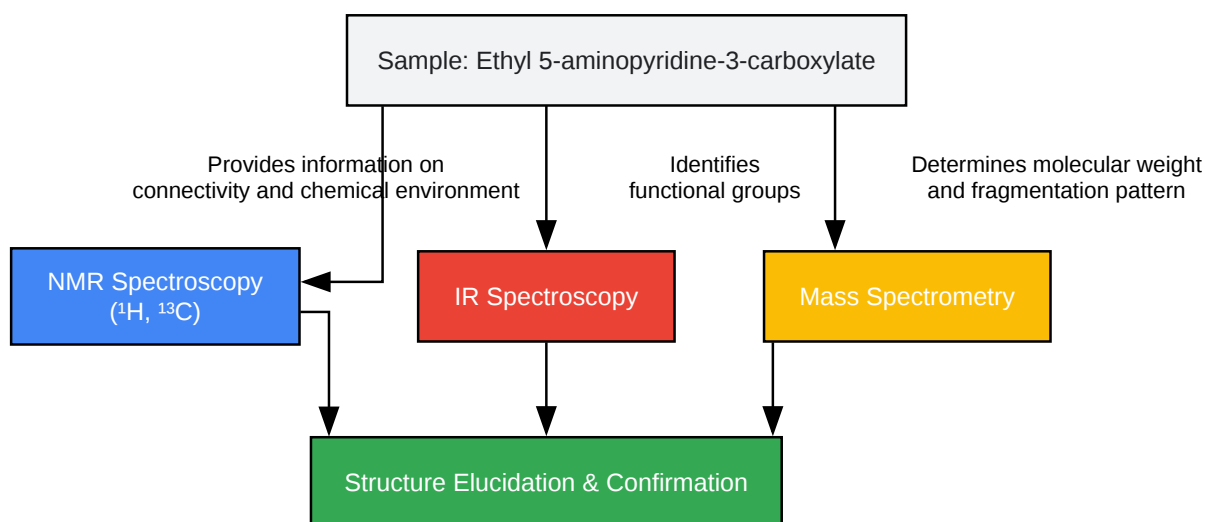
## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like **Ethyl 5-aminopyridine-3-carboxylate**, direct insertion probe or gas chromatography (GC) can be used.

- **Ionization:** Ionize the sample using a suitable method. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value, generating a mass spectrum.
- **Data Interpretation:** Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl 5-aminopyridine-3-carboxylate**.



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Caption: General workflow for spectroscopic analysis.

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